molecular formula C19H19NO5S B2426280 6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899214-00-7

6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2426280
CAS No.: 899214-00-7
M. Wt: 373.42
InChI Key: IKWBKKPSFKDYQM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that falls under the category of quinoline derivatives

Properties

IUPAC Name

6,7-dimethoxy-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-12-5-7-13(8-6-12)26(22,23)18-11-20(2)15-10-17(25-4)16(24-3)9-14(15)19(18)21/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWBKKPSFKDYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound can be achieved through several methods involving quinoline derivatives and sulfonylation processes. Key synthetic routes include:

  • Sulfonylation Reactions : Utilizing sulfonyl chlorides to introduce the sulfonyl group into the quinoline framework.
  • N-Methylation : Employing N-methylation techniques to introduce the methyl group at the nitrogen position, enhancing biological activity.

Biological Applications

Research indicates that compounds similar to 6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one may exhibit various biological activities:

  • Anticancer Activity : Studies suggest that dihydroquinoline derivatives can inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Anticancer Mechanisms : A study demonstrated that a similar dihydroquinoline derivative effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Anti-inflammatory Activity : Research highlighted the ability of related compounds to decrease inflammation markers in animal models of arthritis.

Material Science Applications

Beyond medicinal chemistry, this compound may find applications in material science due to its unique structural features:

  • Polymer Chemistry : The sulfonyl group can enhance the compatibility of polymers with various additives, improving mechanical properties.
  • Sensor Development : The electronic properties of the compound may be harnessed in developing sensors for detecting specific biomolecules or environmental pollutants.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
  • 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl

Uniqueness

6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

6,7-Dimethoxy-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a quinoline moiety and a sulfonyl group, suggesting possible interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 4-methylbenzenesulfonyl chloride under basic conditions, often using triethylamine or pyridine as a catalyst to facilitate nucleophilic substitution reactions.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes and receptors involved in cellular signaling pathways. However, detailed studies are required to elucidate the exact molecular interactions and pathways affected by this compound.

Anticancer Properties

Research indicates that compounds with similar structures have exhibited significant anticancer activity. For instance, derivatives of quinoline have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound may possess cytotoxic effects against various cancer cell lines.

Case Study:
In one study, analogs of this compound were evaluated for their antiproliferative effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be further explored .

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Similar quinoline derivatives have shown activity against a range of bacterial strains. The presence of the sulfonyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its action against microbial cells.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli12.5 µM
Compound BS. aureus25.0 µM
6,7-Dimethoxy...Pseudomonas aeruginosaTBD

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of similar compounds to predict the safety and efficacy of this compound in clinical settings. These investigations often utilize computational modeling alongside in vitro assays to assess drug-likeness according to Lipinski's Rule of Five.

Key Findings:

  • Solubility and Permeability: The compound's solubility profile suggests good absorption potential.
  • Toxicity Assessments: Preliminary toxicity evaluations indicate a favorable safety margin compared to known chemotherapeutic agents .

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